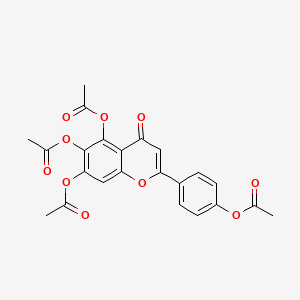

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate

CAS No.: 1180-46-7

Cat. No.: VC3763785

Molecular Formula: C23H18O10

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1180-46-7 |

|---|---|

| Molecular Formula | C23H18O10 |

| Molecular Weight | 454.4 g/mol |

| IUPAC Name | [4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate |

| Standard InChI | InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3 |

| Standard InChI Key | SRVJEQWEVJCHCF-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structure

Basic Information

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate is a derivative of flavone, belonging to the broader class of flavonoids found abundantly in the plant kingdom. The compound is characterized by the following identifiers:

-

CAS Number: 1180-46-7

-

Molecular Formula: C23H18O10

-

Molecular Weight: 454.4 g/mol

-

IUPAC Name: [4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate

Structural Features

The compound features a basic flavone skeleton with four hydroxyl groups at positions 4', 5, 6, and 7, all of which are acetylated to form the tetraacetate derivative. This acetylation significantly alters the compound's physical and chemical properties compared to the parent flavone. The structure consists of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C), with the four acetoxy groups strategically positioned to enhance its pharmacological properties.

Physical and Chemical Properties

Physical Properties

The compound typically appears as a crystalline solid with specific physical characteristics that differentiate it from related flavonoids. Its tetraacetate structure significantly enhances its lipophilicity compared to the non-acetylated parent compound, which impacts its solubility profile and bioavailability in biological systems. While the parent flavone derivatives are often poorly soluble in water, the acetylation improves solubility in organic solvents, making it more versatile for various applications in research and pharmaceutical development.

Spectral Characteristics

Spectroscopic analysis of flavone, 4',5,6,7-tetrahydroxy-, tetraacetate shows distinct patterns that confirm its acetylated structure. When hydroxyl groups of flavonoids are acetylated, clear spectral changes are observed, particularly in infrared spectroscopy where characteristic carbonyl absorption bands appear around 1740-1760 cm-1, representing the acetate groups. These spectral signatures serve as important markers for confirming successful acetylation and compound purity .

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of flavone, 4',5,6,7-tetrahydroxy-, tetraacetate typically involves a two-stage process: first, the preparation of the parent flavone structure with the required hydroxyl groups, followed by acetylation of these groups. Common synthetic routes include:

-

The Allan-Robinson reaction, which involves the condensation of o-hydroxyacetophenones with appropriate anhydrides and sodium salts of aromatic acids

-

The Baker-Venkataraman rearrangement, involving the acylation of o-hydroxyacetophenones followed by base-catalyzed intramolecular rearrangement

-

Acetylation of the tetrahydroxy flavone using acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate

Purification Techniques

After synthesis, the compound requires purification through techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC). The purity of the final product is typically verified through spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm both structure and the presence of the four acetate groups.

Chemical Reactivity

Hydrolysis Reactions

The acetate groups in flavone, 4',5,6,7-tetrahydroxy-, tetraacetate are susceptible to hydrolysis under both acidic and basic conditions, which can regenerate the parent tetrahydroxy flavone. This property is particularly relevant in biological systems where enzymatic hydrolysis may occur, potentially releasing the active hydroxyl groups for interaction with cellular targets.

Oxidation and Reduction

Like other flavonoids, this compound can undergo various oxidation reactions, particularly at the C-ring. These reactions can lead to the formation of quinones or other oxidized derivatives. Reduction reactions may also occur, especially at the carbonyl group in the C-ring, potentially leading to the formation of corresponding alcohols depending on the reducing agent employed.

Biological Activities

Anticancer Properties

One of the most significant biological activities of flavone, 4',5,6,7-tetrahydroxy-, tetraacetate is its anticancer potential. Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a promising candidate for cancer research.

A comparative analysis of acetylated flavonoids, including this compound, has demonstrated significant cytotoxic effects against various cancer cell lines. Table 1 presents IC50 values for related flavonoids against different cancer cell lines:

Table 1: Cytotoxic Activity of Selected Flavonoids Against Cancer Cell Lines

| Compound Category | Compound | MDA-MB-231 (μM) | HCT-116 (μM) | HepG2 (μM) |

|---|---|---|---|---|

| Flavonols | K | 46.7 ± 6.8 | 34.9 ± 1.0 | 33.4 ± 2.1 |

| 4Ac-K | 33.6 ± 0.6 | 28.5 ± 0.5 | 23.2 ± 0.1 | |

| Q | 24.3 ± 9.6 | 23.5 ± 2.8 | 28.2 ± 5.0 | |

| 5Ac-Q | 17.4 ± 10.8 | 15.7 ± 2.6 | 15.5 ± 0.2 | |

| Flavones | A | 27.1 ± 5.2 | 19.0 ± 4.2 | 25.8 ± 1.9 |

| 3Ac-A | 31.1 ± 7.2 | 21.9 ± 2.6 | 6.5 ± 1.0 | |

| L | 12.9 ± 3.6 | 9.3 ± 2.2 | 10.2 ± 2.0 | |

| 4Ac-L | 20.2 ± 6.3 | 12.2 ± 3.7 | 12.4 ± 3.5 |

Note: Values represent IC50 ± SD in μM after 48h incubation

The data illustrates that acetylated flavonoids often demonstrate improved cytotoxic activity against cancer cell lines compared to their non-acetylated counterparts, highlighting the importance of acetylation in enhancing biological activity.

Antioxidant Activity

Like many flavonoids, flavone, 4',5,6,7-tetrahydroxy-, tetraacetate exhibits antioxidant properties, although the acetylation of the hydroxyl groups may modulate this activity compared to the parent compound. The antioxidant mechanism typically involves free radical scavenging and inhibition of lipid peroxidation. Additionally, the compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, providing cellular protection against oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound involves the inhibition of pro-inflammatory cytokines and enzymes. Studies with related acetylated flavonoids have demonstrated their ability to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key mediators in the inflammatory process. This inhibition leads to reduced inflammation in various experimental models, suggesting potential therapeutic applications for inflammatory conditions.

Mechanism of Action

Molecular Targets

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate interacts with various molecular targets and pathways to exert its biological effects. In cancer cells, the compound modulates several signaling pathways involved in cell proliferation and survival, including:

-

NF-κB pathway inhibition, leading to downregulation of anti-apoptotic genes

-

MAPK pathway modulation, affecting cell growth and differentiation

-

Induction of caspase-dependent apoptosis through direct or indirect activation of caspase enzymes

These mechanisms collectively contribute to the compound's observed anticancer effects and potential chemopreventive properties.

Structure-Activity Relationship

The tetraacetate structure significantly influences the compound's biological activity. The acetylation enhances lipophilicity and bioavailability, allowing the molecule to penetrate cell membranes more effectively. This structural modification potentially enables the compound to reach intracellular targets that might be inaccessible to the more hydrophilic non-acetylated flavonoids.

Comparative Analysis with Related Compounds

Comparison with Other Flavonoids

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate shares structural similarities with other flavonoids like Kaempferol tetraacetate (CAS: 16274-11-6), though they differ in the position of hydroxyl/acetoxy groups . A comparative analysis of their biological activities reveals distinct patterns in their efficacy against various targets.

Table 2: Comparative Profile of Selected Flavonoids and Their Acetylated Derivatives

| Compound | Chemical Structure | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate | C23H18O10 | Moderate | High | High |

| Kaempferol tetraacetate | C23H18O10 | Moderate | Moderate | High |

| Apigenin | C15H10O5 | Moderate | High | Moderate |

| Luteolin | C15H10O6 | High | Very High | High |

This comparison highlights the influence of structural variations on biological activities, with acetylated derivatives often showing enhanced bioactivity profiles compared to their parent compounds in certain aspects.

Effect of Acetylation on Bioactivity

Acetylation of flavonoids has been shown to significantly alter their biological properties. While acetylation typically reduces the direct antioxidant capacity due to the blocking of free hydroxyl groups, it often enhances other biological activities such as anticancer properties. The comparative analysis of IC50 values between acetylated and non-acetylated flavonoids demonstrates that acetylation can improve cytotoxicity against cancer cell lines in many cases .

Research Applications

Current Research Trends

Current research on this compound and related acetylated flavonoids focuses on:

-

Development of improved synthetic routes to enhance yield and purity

-

Exploration of structure-activity relationships to design more potent derivatives

-

Investigation of potential synergistic effects with established therapeutic agents

-

Elucidation of detailed molecular mechanisms underlying observed biological activities

-

Preclinical studies to assess pharmacokinetics, bioavailability, and in vivo efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume